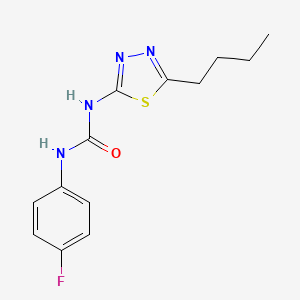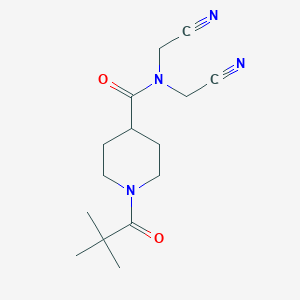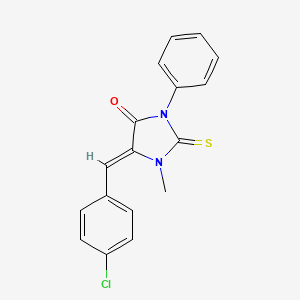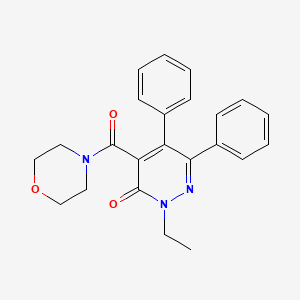
N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea derivatives involves reactions between thiadiazole derivatives and isocyanates. A typical method includes the reaction of 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate, yielding compounds with significant fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea (Li-Qiao Shi, 2011). This synthesis approach is adaptable to various substitutions on the thiadiazole and isocyanate components to modify the compound's properties and activities.
Molecular Structure Analysis
The molecular structure of synthesized compounds is characterized by X-ray crystallography, revealing configurations that facilitate biological activity. For instance, the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and substituted benzene rings, as observed in compounds with difluorobenzoyl groups (Li-Qiao Shi, 2011). This structural arrangement is crucial for the compound's interaction with biological targets.
Applications De Recherche Scientifique
Spectroscopic Studies and Fluorescence Applications
A study by Budziak et al. (2019) on 2-amino-1,3,4-thiadiazoles demonstrated dual fluorescence effects influenced by molecular aggregation and substituent structure. This finding suggests potential uses of thiadiazoles as fluorescence probes in molecular biology and medicine due to their charge transfer capabilities and structural composition effects on fluorescence properties Budziak et al., 2019.
Plant Biology and Cytokinin-Like Activity
Urea derivatives, including thiadiazoles, have been identified as positive regulators of cell division and differentiation in plants. These compounds exhibit cytokinin-like activity, influencing in vitro plant morphogenesis. Their structural variability allows for the modulation of biological activity, suggesting a role in agricultural biotechnology and plant science research Ricci & Bertoletti, 2009.
Enzyme Inhibition and Potential Therapeutic Applications
A series of thiadiazole urea matrix metalloproteinase inhibitors were synthesized, showing selective inhibition of stromelysin. These compounds, developed through optimization of thiadiazole derivatives, highlight the potential for designing selective enzyme inhibitors for therapeutic applications, particularly in treating diseases involving matrix metalloproteinases Jacobsen et al., 1999.
Synthesis and Chemical Structure Analysis
Li-Qiao Shi (2011) reported the synthesis and crystal structure of a specific N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea compound. The study emphasized the compound's planar configuration and potential fungicidal activity, demonstrating the importance of structural analysis in developing pharmaceuticals and agrochemicals Li-Qiao Shi, 2011.
Propriétés
IUPAC Name |
1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4OS/c1-2-3-4-11-17-18-13(20-11)16-12(19)15-10-7-5-9(14)6-8-10/h5-8H,2-4H2,1H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRULDPNILOGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)
![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)
![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)
![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)
